2-Bromo-5-fluorophenacyl bromide chemical structure and formula
2-Bromo-5-fluorophenacyl bromide chemical structure and formula
An In-Depth Technical Guide to 2-Bromo-5-fluorophenacyl bromide: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-5-fluorophenacyl bromide, a halogenated aromatic ketone of significant interest to the scientific community. Systematically named 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, this compound serves as a highly versatile and reactive building block in modern organic synthesis. Its bifunctional nature, featuring two bromine atoms of distinct chemical reactivity, makes it an invaluable precursor for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, will delve into the compound's core chemical properties, synthesis protocols, mechanistic reactivity, and strategic applications, particularly within the realm of medicinal chemistry. The insights provided herein are designed to empower scientists to leverage the unique attributes of this reagent for the efficient synthesis of novel chemical entities.
Chemical Identity and Core Properties
A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application. This section details the structural and physicochemical characteristics of 2-Bromo-5-fluorophenacyl bromide.
Chemical Structure and Nomenclature
The structure of 2-Bromo-5-fluorophenacyl bromide is characterized by a 1,2,4-trisubstituted benzene ring. The core is a phenacyl bromide moiety, where the phenyl group is further substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. The systematic IUPAC name is 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone . The term "phenacyl bromide" refers to the 2-bromo-1-phenylethanone structural unit.[1]
Physicochemical Data Summary
The quantitative properties of 2-Bromo-5-fluorophenacyl bromide are summarized below. These values are critical for experimental design, including reaction setup, purification, and safety considerations.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone | - |
| Molecular Formula | C₈H₅Br₂FO | [2][3] |
| Molecular Weight | 295.94 g/mol | Calculated |
| Appearance | Typically a solid at room temperature | [1] |
| Reactivity | Powerful lachrymator and alkylating agent | [1] |
| Solubility | Soluble in many organic solvents | [4] |
Synthesis and Manufacturing
The synthesis of α-haloketones is a well-established field in organic chemistry. 2-Bromo-5-fluorophenacyl bromide is typically prepared via the direct bromination of its acetophenone precursor, a method known for its efficiency and reliability.[1][5]
Retrosynthetic Analysis
The most direct synthetic route involves the α-bromination of 2'-Bromo-5'-fluoroacetophenone. This precursor is synthesized from commercially available starting materials, making the overall process viable for laboratory and potential scale-up operations.[4]
Recommended Synthetic Protocol
This protocol describes a standard laboratory procedure for the synthesis of 2-Bromo-5-fluorophenacyl bromide from 2'-Bromo-5'-fluoroacetophenone.
Materials:
-
2'-Bromo-5'-fluoroacetophenone (1.0 eq)
-
Bromine (Br₂) (1.0 - 1.1 eq)
-
Glacial Acetic Acid (solvent)
-
50% Ethyl Alcohol (for washing)
-
95% Ethyl Alcohol (for recrystallization)
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-Bromo-5'-fluoroacetophenone (1.0 eq) in glacial acetic acid. The use of acetic acid as a solvent is advantageous as it readily dissolves the starting material and is inert to the brominating agent under these conditions.[5]
-
Bromination: Cool the solution in an ice bath to below 20°C. Slowly add bromine (1.0-1.1 eq) dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts. The product will begin to precipitate as needles as the reaction progresses.[5]
-
Isolation: After the addition is complete, continue stirring for a short period, then cool the flask thoroughly in an ice-water bath to maximize crystallization. Filter the crude product using suction filtration.
-
Washing: Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless. This step removes residual acetic acid and unreacted bromine.
-
Purification: Recrystallize the air-dried product from 95% ethyl alcohol. This will yield the pure 2-Bromo-5-fluorophenacyl bromide as colorless needles.[5]
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-Bromo-5-fluorophenacyl bromide stems from the distinct reactivity of its three key structural features: the α-bromo ketone, the aryl bromide, and the fluorine substituent.
The Role of the α-Bromo Ketone: A Potent Electrophile
The bromine atom alpha to the carbonyl group is highly labile, making the methylene carbon an excellent electrophile for Sₙ2 reactions. This reactivity is the hallmark of phenacyl bromides.[1] The carbonyl group's electron-withdrawing nature polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack. This allows for the facile introduction of a wide array of nucleophiles (e.g., amines, thiols, carboxylates, azides), which is a cornerstone of building molecular complexity in drug discovery.[6]
The Aryl Bromide Moiety: A Handle for Cross-Coupling
In contrast to the highly reactive α-bromo position, the bromine atom attached directly to the aromatic ring is relatively inert to nucleophilic substitution. However, it serves as a robust functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This provides a powerful and orthogonal strategy to the α-bromo ketone reactivity, allowing for sequential, site-selective functionalization of the molecule.
Electronic Influence of the Fluorine Substituent
The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect.[6] This influences the electron density of the aromatic ring, which can modulate the reactivity of the aryl bromide in cross-coupling reactions and affect the overall physicochemical properties of the molecule and its derivatives, such as lipophilicity and metabolic stability—key considerations in drug design.
Applications in Medicinal Chemistry and Drug Development
The unique trifecta of reactive sites makes 2-Bromo-5-fluorophenacyl bromide a valuable starting material for synthesizing diverse chemical scaffolds for drug discovery programs.
Role as a Key Building Block
This compound is an ideal intermediate for creating libraries of compounds for high-throughput screening. Its ability to undergo sequential and selective reactions at its two different bromine atoms allows for the rapid generation of molecular diversity from a single, advanced intermediate. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many classes of pharmaceuticals. Related fluorinated and brominated aromatic compounds are used as intermediates for pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]
Example Workflow: Synthesis of a Fused Heterocyclic Scaffold
The following workflow illustrates a logical strategy for using 2-Bromo-5-fluorophenacyl bromide to synthesize a complex heterocyclic system, a common motif in pharmacologically active molecules.
Sources
- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 2. 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide | C8H4Br2ClFO | CID 121591453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide | C8H4Br2ClFO | CID 121591450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
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